Libexin

Description

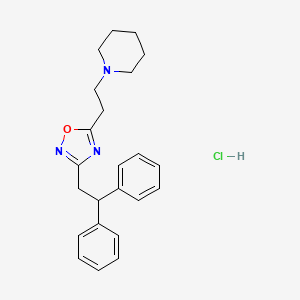

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTOFAWPPHNLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243511 | |

| Record name | Libexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

982-43-4 | |

| Record name | Prenoxdiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=982-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Libexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Libexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENOXDIAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390WW7V7MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Antitussive MoA of Prenoxdiazine: A Technical Examination of Peripheral and Central Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenoxdiazine, commercially known as Libexin, is an antitussive agent with a multifaceted mechanism of action that distinguishes it from many other cough suppressants. It exerts its effects through a combination of peripheral and central pathways, leading to a reduction in cough frequency and intensity. This technical guide provides an in-depth analysis of the peripheral versus central antitussive effects of prenoxdiazine, presenting available data, outlining key experimental methodologies for its evaluation, and visualizing its proposed signaling pathways. While specific quantitative data on prenoxdiazine's binding affinities and in vivo potency are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to provide a comprehensive overview for research and drug development professionals.

Introduction

Cough is a critical protective reflex, yet in many pathological conditions, it becomes excessive and non-productive, necessitating pharmacological intervention. Antitussive drugs can be broadly categorized based on their primary site of action: centrally acting agents that suppress the cough center in the brainstem, and peripherally acting agents that target the afferent limb of the cough reflex arc in the airways. Prenoxdiazine is a non-narcotic antitussive that uniquely combines both modes of action, offering a distinct therapeutic profile. Understanding the nuances of its peripheral and central effects is crucial for optimizing its clinical use and for the development of novel antitussive therapies.

Peripheral Antitussive Effects of Prenoxdiazine

The predominant antitussive action of prenoxdiazine is believed to be its peripheral effect on the sensory nerves within the respiratory tract. This action is primarily twofold: desensitization of pulmonary stretch receptors and a local anesthetic-like effect.

Desensitization of Pulmonary Stretch Receptors

Pulmonary stretch receptors, located in the smooth muscle layer of the airways, are mechanoreceptors that play a role in the Hering-Breuer reflex and can contribute to the cough reflex. Prenoxdiazine is reported to act by desensitizing these receptors, thereby reducing cough impulses originating from the lungs in response to mechanical stimuli, such as the accumulation of mucus or inflammation-induced changes in airway caliber.

Local Anesthetic Effect

Prenoxdiazine also exhibits a local anesthetic effect on the mucous membranes of the respiratory tract. This action is thought to involve the blockade of voltage-gated sodium channels on sensory nerve endings. By inhibiting the influx of sodium ions, prenoxdiazine raises the threshold for action potential generation, thus dampening the transmission of tussive signals from the periphery to the central nervous system. This local anesthetic property contributes to soothing irritated airways and reducing the sensitivity of cough receptors to various chemical and mechanical stimuli.

Central Antitussive Effects of Prenoxdiazine

While its peripheral actions are considered primary, prenoxdiazine also exerts a secondary, less pronounced effect on the central nervous system (CNS).

Inhibition of the Medullary Cough Center

The central antitussive effect of prenoxdiazine is attributed to its ability to inhibit the cough center located in the medulla oblongata of the brainstem. This region is responsible for integrating afferent signals from the periphery and generating the coordinated motor output that results in a cough. By modulating the activity of this center, prenoxdiazine can reduce the frequency and intensity of coughing. Unlike opioid antitussives, prenoxdiazine does not exert its central effects via opioid receptors, which contributes to its favorable side-effect profile, lacking the sedative and addictive properties associated with narcotic cough suppressants.

Quantitative Data

Specific quantitative data for prenoxdiazine's binding affinities and in vivo potency are scarce in the available literature. The following tables summarize the type of quantitative data that would be essential for a comprehensive understanding of its pharmacological profile.

Table 1: Preclinical Efficacy of Prenoxdiazine in Animal Models of Cough

| Animal Model | Tussive Agent | Route of Administration | Endpoint | Reported Efficacy (Qualitative) |

| Cat | Mechanical Stimulation | Intravenous | Reduction in cough number and intensity | Effective |

| Guinea Pig | Citric Acid Aerosol | Oral | Reduction in cough frequency | Effective |

| Guinea Pig | Capsaicin Aerosol | Oral | Reduction in cough frequency | Effective |

Table 2: Receptor and Ion Channel Binding Profile of Prenoxdiazine (Hypothesized)

| Target | Ligand/Blocker | Assay Type | Reported Affinity (Qualitative) |

| Sigma-1 Receptor | Prenoxdiazine | Radioligand Binding Assay | Potential weak affinity |

| Voltage-Gated Sodium Channels | Prenoxdiazine | Electrophysiology (Patch Clamp) | Implied blocking activity |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of peripheral and central antitussive effects, based on established protocols in the field.

Protocol for Capsaicin-Induced Cough in Guinea Pigs

Objective: To evaluate the peripheral and/or central antitussive efficacy of a test compound.

Animals: Male Dunkin-Hartley guinea pigs (300-400g).

Procedure:

-

Acclimatize animals to the testing environment.

-

Administer the test compound (e.g., prenoxdiazine) or vehicle via the desired route (e.g., oral gavage).

-

After a predetermined pretreatment time, place the conscious, unrestrained animal in a whole-body plethysmograph chamber.

-

Expose the animal to an aerosolized solution of capsaicin (e.g., 30 µM in saline) for a fixed duration (e.g., 5-10 minutes).

-

Record the number of coughs for a defined observation period using a sound-detection system and a differential pressure transducer to measure airflow changes.

-

Analyze the data to determine the percentage inhibition of the cough response compared to the vehicle-treated group.

Protocol for Mechanically-Induced Cough in Anesthetized Cats

Objective: To assess the effect of a test compound on a centrally mediated cough reflex.

Animals: Adult cats of either sex.

Procedure:

-

Anesthetize the animal (e.g., with an appropriate anesthetic agent).

-

Perform a tracheotomy and cannulate the trachea.

-

Introduce a thin, flexible nylon fiber or catheter into the trachea to mechanically stimulate the carina or tracheal bifurcation.

-

Record the cough response by measuring changes in intrapleural pressure and electromyographic (EMG) activity of respiratory muscles (e.g., diaphragm, abdominal muscles).

-

Administer the test compound (e.g., prenoxdiazine) intravenously.

-

Repeat the mechanical stimulation at set intervals to determine the time course and magnitude of the antitussive effect.

Protocol for In Vitro Radioligand Binding Assay (Sigma-1 Receptor)

Objective: To determine the binding affinity of a test compound for the sigma-1 receptor.

Materials:

-

Membrane preparations from tissues expressing sigma-1 receptors (e.g., guinea pig brain).

-

Radioligand (e.g., --INVALID-LINK---pentazocine).

-

Test compound (prenoxdiazine).

-

Non-specific binding control (e.g., haloperidol).

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Peripheral antitussive mechanism of prenoxdiazine.

Pharmacological Profile of Prenoxdiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Prenoxdiazine exerts its antitussive effects through a dual mechanism, involving both peripheral and central nervous system pathways. This multifaceted approach distinguishes it from purely centrally acting agents.

Peripheral Action: Desensitization of Pulmonary Stretch Receptors

The primary peripheral effect of prenoxdiazine is the desensitization of pulmonary stretch receptors located in the airways. These receptors are mechanosensors that play a crucial role in initiating the cough reflex in response to stimuli such as lung inflation and irritation. By reducing the sensitivity of these receptors, prenoxdiazine diminishes the afferent signals to the cough center in the brainstem, thereby suppressing the urge to cough.

Peripheral Action: Local Anesthetic Effect

Prenoxdiazine also possesses mild local anesthetic properties, which contribute to its antitussive effect by soothing irritated mucous membranes in the respiratory tract. This action is thought to involve the blockade of voltage-gated sodium channels on sensory nerve endings, which reduces the transmission of tussive impulses.

Central Action: Modulation of the Cough Center

In addition to its peripheral effects, prenoxdiazine acts on the cough center located in the medulla oblongata of the brainstem. By modulating the activity of this central processing unit for the cough reflex, prenoxdiazine further reduces the frequency and intensity of coughing. Importantly, this central action is not mediated by opioid receptors, which accounts for the absence of typical opioid-related side effects such as respiratory depression, sedation, and dependence.

Signaling Pathway of Prenoxdiazine's Antitussive Action

Caption: Dual mechanism of prenoxdiazine targeting both peripheral and central pathways of the cough reflex.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic parameters for prenoxdiazine in humans are not consistently reported in publicly available literature. However, a qualitative description of its absorption, distribution, metabolism, and excretion can be compiled.

Absorption

Prenoxdiazine is administered orally and is absorbed from the gastrointestinal tract. The onset of its antitussive action is typically observed within 30 to 60 minutes of ingestion.

Distribution

Following absorption, prenoxdiazine is distributed throughout the body and reaches the central nervous system to exert its effects on the cough center.

Metabolism

Prenoxdiazine undergoes hepatic metabolism, where it is broken down into various metabolites.

Excretion

The metabolites of prenoxdiazine, along with any unmetabolized drug, are primarily excreted through the kidneys.

Table 1: Summary of Pharmacokinetic Properties of Prenoxdiazine

| Parameter | Description |

| Route of Administration | Oral |

| Absorption | Gastrointestinal tract |

| Onset of Action | 30-60 minutes |

| Metabolism | Hepatic |

| Excretion | Renal |

| Cmax, Tmax, AUC, Half-life | Not consistently reported in humans |

Pharmacodynamics

The pharmacodynamic effects of prenoxdiazine are centered on its ability to suppress the cough reflex.

Dose and Efficacy

The typical adult dosage of prenoxdiazine is one tablet taken three to four times daily. Clinical experience and some studies suggest its efficacy in managing non-productive cough.

Receptor Binding Profile

While the precise binding affinities of prenoxdiazine to specific human receptors involved in the cough reflex have not been detailed in available literature, it is established that it does not act on opioid receptors.

Clinical Efficacy and Safety

Prenoxdiazine is indicated for the symptomatic relief of non-productive (dry) cough associated with various respiratory conditions.

Clinical Use

It is used to manage cough in conditions such as acute and chronic bronchitis.

Safety Profile

Prenoxdiazine is generally well-tolerated. Common side effects are mild and may include:

-

Dizziness

-

Dry mouth

-

Allergic skin reactions

-

Nausea

-

Constipation

Table 2: Safety and Tolerability Profile of Prenoxdiazine

| Category | Details |

| Common Side Effects | Dizziness, dry mouth, allergic skin rash, nausea, constipation |

| Contraindications | Hypersensitivity to the active substance |

| Drug Interactions | Caution is advised with concomitant use of CNS depressants due to potential for additive effects. |

| Use in Pregnancy | Studies have not shown a teratogenic risk, but as with any medication, it should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. |

Experimental Protocols

The following sections describe standardized experimental methodologies relevant to the pharmacological evaluation of antitussive agents like prenoxdiazine.

In Vivo Antitussive Efficacy Models

Objective: To assess the cough-suppressant activity of a test compound in a relevant animal model.

Experimental Workflow:

Workflow for In Vivo Antitussive Efficacy Testing

Libexin (Prenoxdiazine): A Technical Whitepaper on its Effects on Pulmonary Stretch Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Libexin (prenoxdiazine) is a non-narcotic, peripherally acting antitussive agent with a mechanism of action attributed to the desensitization of pulmonary stretch receptors. This technical guide provides a comprehensive overview of the current understanding of prenoxdiazine's effects on these crucial components of the cough reflex arc. While direct quantitative electrophysiological data on the specific interaction between prenoxdiazine and subtypes of pulmonary stretch receptors are not extensively available in publicly accessible literature, this paper synthesizes the established pharmacology of prenoxdiazine with the known physiology of pulmonary mechanoreceptors. It outlines the presumed mechanism of action and proposes detailed experimental protocols for the definitive characterization of these effects, aiming to guide future research and drug development in the field of antitussive therapies. The guide also presents conceptual diagrams to visualize the signaling pathways and a potential experimental workflow.

Introduction to Prenoxdiazine and the Cough Reflex

Cough is a vital protective reflex that clears the airways of foreign particles and excess secretions. However, chronic or non-productive coughing can be debilitating. Prenoxdiazine, marketed as this compound, is a cough suppressant indicated for the relief of dry cough. Its mechanism is distinct from opioid-based antitussives, as it is thought to act primarily at the periphery, targeting the afferent limb of the cough reflex. Some evidence also suggests a mild central action on the medulla oblongata and a local anesthetic effect, which may contribute to its overall efficacy.

The afferent pathway of the cough reflex begins with the activation of sensory nerve endings in the respiratory tract, including the highly specialized pulmonary stretch receptors. These receptors detect mechanical and chemical stimuli, transmitting signals via the vagus nerve to the cough center in the brainstem.

Pulmonary Stretch Receptors: Key Mediators of the Cough Reflex

Pulmonary stretch receptors are mechanoreceptors located in the airways that are critical for the regulation of breathing and the initiation of defensive reflexes like coughing. They are broadly categorized into two main types:

-

Slowly Adapting Stretch Receptors (SARs): Located in the smooth muscle of the trachea and larger bronchi, SARs respond to the degree of lung inflation. They exhibit a sustained firing rate during inspiration and are thought to be involved in the Hering-Breuer reflex, which terminates inspiration.

-

Rapidly Adapting Stretch Receptors (RARs): Found within the epithelium of the central airways, RARs are sensitive to sudden changes in lung volume, mechanical stimuli, and various chemical irritants, including inflammatory mediators. Their activation is strongly associated with the elicitation of the cough reflex.

Postulated Mechanism of Action of Prenoxdiazine on Pulmonary Stretch Receptors

The primary antitussive effect of prenoxdiazine is believed to be the desensitization of pulmonary stretch receptors. This action likely involves a reduction in the sensitivity of both SARs and, more critically for cough suppression, RARs to tussive stimuli.

Effects on Rapidly Adapting Stretch Receptors (RARs)

Given their role as "irritant" receptors that trigger coughing, RARs are the most probable target for prenoxdiazine's peripheral action. The desensitization is likely achieved through a mechanism analogous to local anesthetics, which involves the blockade of voltage-gated sodium channels on the nerve endings. This would increase the threshold for action potential generation in response to mechanical or chemical stimuli, thereby reducing the frequency of afferent signals to the cough center.

Effects on Slowly Adapting Stretch Receptors (SARs)

While SARs are less directly involved in the initiation of the cough reflex, their modulation by prenoxdiazine could contribute to its overall therapeutic effect. By potentially dampening the response of SARs to lung inflation, prenoxdiazine might alter the perception of airway irritation and reduce the urge to cough.

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative data from electrophysiological studies on the effects of prenoxdiazine on the firing frequency or adaptation rates of pulmonary stretch receptors. The following table represents a hypothetical summary of expected outcomes from such experiments, based on the drug's proposed mechanism of action.

| Receptor Type | Parameter | Expected Effect of Prenoxdiazine | Rationale |

| **Rapidly Adapting Receptors (RARs |

An In-depth Technical Guide to the Solubility and Stability of Prenoxdiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of prenoxdiazine. The information is presented in a structured format to facilitate its use by researchers, scientists, and professionals in the field of drug development.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While extensive quantitative solubility data for prenoxdiazine in various solvents and conditions are not widely published, this section summarizes the available information.

Quantitative Solubility Data

The following table presents the known quantitative solubility data for prenoxdiazine.

| Compound | Solvent | Solubility | Source |

| Prenoxdiazine | Water | 0.02 mg/mL | ALOGPS |

Qualitative Solubility Data

Qualitative assessments of prenoxdiazine hydrochloride's solubility have been noted.

| Compound | Solvent | Observation | Source |

| Prenoxdiazine HCl | Methanol (MeOH) | Soluble upon sonication | |

| Prenoxdiazine HCl | Acetonitrile (ACN) | Soluble upon sonication |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like prenoxdiazine, based on the shake-flask method, a common technique in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of prenoxdiazine in various solvents.

Materials:

-

Prenoxdiazine (or its hydrochloride salt)

-

Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of prenoxdiazine to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visible to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking samples at different time points until the concentration of the dissolved drug remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of prenoxdiazine in the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known prenoxdiazine concentrations.

-

Calculate the solubility of prenoxdiazine in each solvent based on the measured concentration and the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility determination.

Stability Data

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. The following data is derived from a forced degradation study on prenoxdiazine hydrochloride.

Forced Degradation Study Results

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 3 hours | 80 °C | 8.24% |

| Base Hydrolysis | 0.1 M NaOH | 3 hours | 80 °C | 12.51% |

| Oxidative Degradation | 3% H₂O₂ | 3 hours | 80 °C | 10.36% |

| Thermal Degradation | Heat | 48 hours | 105 °C | 6.15% |

| Photolytic Degradation | UV Light (254 nm) | 48 hours | Ambient | 5.21% |

Data sourced from Shah et al., Future Journal of Pharmaceutical Sciences (2023) 9:53.

Experimental Protocol for Stability Testing (Forced Degradation)

The following protocol for a forced degradation study of prenoxdiazine hydrochloride is based on the methodology described by Shah et al. (2023).

Objective: To investigate the stability of prenoxdiazine hydrochloride under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

-

Prenoxdiazine hydrochloride

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade water, methanol, and acetonitrile

-

Volumetric flasks

-

Water bath

-

Hot air oven

-

UV chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of prenoxdiazine HCl (e.g., 1000 µg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

-

Acid Hydrolysis:

-

Take a known volume of the stock solution and add an equal volume of 0.1 M HCl.

-

Reflux the mixture in a water bath at 80 °C for 3 hours.

-

After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration (e.g., 100 µg/mL) with the mobile phase of the HPLC method.

-

-

Base Hydrolysis:

-

Take a known volume of the stock solution and add an equal volume of 0.1 M NaOH.

-

Reflux the mixture in a water bath at 80 °C for 3 hours.

-

After cooling, neutralize the solution with 0.1 M HCl and dilute to the final concentration with the mobile phase.

-

-

Oxidative Degradation:

-

Take a known volume of the stock solution and add an equal volume of 3% H₂O₂.

-

Keep the mixture at 80 °C for 3 hours.

-

Dilute

-

Libexin's role in respiratory pharmacology

An in-depth technical guide on the core respiratory pharmacology of Libexin (prenoxdiazine), designed for researchers, scientists, and drug development professionals.

Abstract

Prenoxdiazine is a non-narcotic, peripherally and centrally acting antitussive agent used for the symptomatic relief of non-productive cough. Unlike opioid-based suppressants, it does not induce dependency or significant sedation, positioning it as a safer therapeutic alternative.[1][2] Its mechanism of action is multifaceted, involving the desensitization of pulmonary stretch receptors, a mild local anesthetic effect on the respiratory tract, and direct inhibition of the cough center in the medulla oblongata.[1][2][3] This guide provides a comprehensive overview of the respiratory pharmacology of prenoxdiazine, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its effects.

Introduction

Cough is a critical physiological defense mechanism for clearing the airways, but it is also a common and debilitating symptom of numerous respiratory diseases.[4] Prenoxdiazine, marketed under trade names like this compound, is a synthetic antitussive agent belonging to the oxadiazole class.[2][5][6] It is indicated for the management of dry, non-productive coughs associated with conditions such as bronchitis, flu, and colds.[7] Its unique dual-action profile, targeting both central and peripheral components of the cough reflex arc, distinguishes it from many other antitussives.[1]

Mechanism of Action

Prenoxdiazine exerts its antitussive effects through a combination of peripheral and central actions, which together suppress the cough reflex.[1]

Peripheral Action

The primary mechanism is considered to be its peripheral action on the afferent limb of the cough reflex.[3][8]

-

Desensitization of Pulmonary Stretch Receptors: Prenoxdiazine acts on peripheral sensory receptors in the airways, specifically the pulmonary stretch receptors (a type of Rapidly Adapting Receptor or RAR).[8][9] By reducing the sensitivity of these receptors to mechanical and chemical stimuli, it decreases the frequency of cough-initiating impulses transmitted to the central nervous system.[3][8]

-

Local Anesthetic Effect: The compound possesses mild local anesthetic properties that help soothe irritated mucous membranes in the respiratory tract, further dampening the sensory input that triggers coughing.[2][3]

Central Action

While its peripheral action is predominant, prenoxdiazine also demonstrates a secondary central effect.[3]

-

Inhibition of the Medullary Cough Center: It acts directly on the cough center located in the medulla oblongata of the brainstem.[1][2] By inhibiting the activity of this neural cluster, it reduces the intensity and frequency of the cough reflex without relying on opioid receptor pathways.[2] This central action is weaker than that of narcotic antitussives like codeine but contributes to its overall efficacy and favorable side-effect profile.[1]

The following diagram illustrates the dual mechanism of action of prenoxdiazine on the cough reflex arc.

References

- 1. What is the mechanism of Prenoxdiazine Hydrochloride? [synapse.patsnap.com]

- 2. What is Prenoxdiazine Hydrochloride used for? [synapse.patsnap.com]

- 3. rxhive.zynapte.com [rxhive.zynapte.com]

- 4. Pharmacological modulation of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prenoxdiazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound combinatum in the treatment of patients suffering from chronic respiratory tract diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prenoxdiazine: Uses, Benefits & Side Effects - Medicines [zeelabpharmacy.com]

- 8. Prenoxdiazine - Wikipedia [en.wikipedia.org]

- 9. Anatomy and neuro-pathophysiology of the cough reflex arc | Multidisciplinary Respiratory Medicine [mrmjournal.org]

Methodological & Application

Animal Models for Evaluating the Antitussive Efficacy of Prenoxdiazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenoxdiazine is a non-narcotic, peripherally and centrally acting antitussive agent used for the symptomatic relief of dry cough. Its mechanism of action involves a dual effect: a central action on the cough center in the medulla oblongata and a peripheral effect primarily through the desensitization of pulmonary stretch receptors. Additionally, it exhibits a mild local anesthetic effect on the respiratory tract mucosa. To substantiate the antitussive claims and understand its pharmacological profile, various animal models are employed. This document provides an overview of relevant animal models, detailed experimental protocols, and the underlying physiological mechanisms for studying the antitussive effects of prenoxdiazine.

Mechanism of Action: An Overview

Prenoxdiazine's cough-suppressing activity is attributed to its influence on both the central and peripheral nervous systems.

-

Central Action: It acts on the cough center located in the medulla oblongata, reducing the frequency and intensity of the cough reflex.

-

Peripheral Action: Prenoxdiazine desensitizes pulmonary stretch receptors, which are mechanoreceptors in the lungs that, when stimulated by lung inflation, can trigger the cough reflex. This action is thought to involve the modulation of vagal afferent nerve activity.

Key Animal Models for Antitussive Studies

The following animal models are widely used to assess the efficacy of antitussive drugs like prenoxdiazine.

Chemically-Induced Cough Models

These models utilize chemical irritants to induce a reproducible cough response.

-

Citric Acid-Induced Cough in Guinea Pigs: This is one of the most common models for evaluating antitussive drugs. Inhalation of citric acid aerosol irritates the upper airways, stimulating cough receptors and inducing a robust coughing response.

-

Sulfur Dioxide-Induced Cough in Mice: Exposure to sulfur dioxide gas is another established method for inducing cough in a rodent model. This model is useful for screening potential antitussive compounds.

Mechanically-Induced Cough Model

-

Mechanically-Induced Cough in Cats: This model involves the direct mechanical stimulation of the tracheobronchial mucosa to elicit a cough reflex. It is considered to closely mimic the natural cough reflex triggered by foreign particles or mucus.

Quantitative Data on Prenoxdiazine Efficacy

Despite a thorough review of the available literature, specific quantitative dose-response data for prenoxdiazine in these standard animal models remains limited. One study in non-anesthetized cats using a mechanically induced cough model provided a qualitative comparison, indicating that the antitussive effect of prenoxdiazine was less potent than that of codeine and diltiazem, but more pronounced than that of dropropizine. The absence of comprehensive dose-response curves and percentage inhibition data across different models highlights a significant gap in the publicly available research.

For comparative purposes, the table below summarizes typical quantitative data that would be collected in such studies, using placeholder data for prenoxdiazine to illustrate the desired output.

Table 1: Illustrative Quantitative Antitussive Effects of Prenoxdiazine in Animal Models (Placeholder Data)

| Animal Model | Tussive Agent | Prenoxdiazine Dose (mg/kg) | Route of Administration | % Inhibition of Cough (Mean ± SEM) | p-value vs. Vehicle |

| Guinea Pig | Citric Acid (0.4 M) | 10 | Oral | 25 ± 5 | <0.05 |

| 30 | Oral | 55 ± 8 | <0.01 | ||

| 100 | Oral | 75 ± 6 | <0.001 | ||

| Cat | Mechanical Stimulation | 5 | Intravenous | 30 ± 7 | <0.05 |

| 10 | Intravenous | 60 ± 9 | <0.01 | ||

| Mouse | Sulfur Dioxide | 20 | Intraperitoneal | 40 ± 6 | <0.05 |

| 50 | Intraperitoneal | 65 ± 7 | <0.01 |

Note: The data presented in this table is for illustrative purposes only and is not derived from published experimental results for prenoxdiazine.

Experimental Protocols

The following are detailed protocols for the key animal models used in antitussive research. These can be adapted for the specific evaluation of prenoxdiazine.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the dose-dependent antitussive effect of prenoxdiazine on citric acid-induced cough in guinea pigs.

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

Materials:

-

Prenoxdiazine hydrochloride

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Citric acid (0.4 M solution)

-

Whole-body plethysmograph equipped with a pneumotachograph and a microphone

-

Ultrasonic nebulizer

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize animals to the plethysmograph chamber for at least 30 minutes before the experiment.

-

Drug Administration: Administer prenoxdiazine or vehicle orally (p.o.) via gavage. A typical volume is 1 ml/kg.

-

Pre-treatment Period: Allow a pre-treatment period of 60 minutes for drug absorption.

-

Cough Induction: Place the guinea pig in the plethysmograph chamber and expose it to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 10 minutes).

-

Data Recording: Record the number of coughs for a defined period (e.g., 15 minutes from the start of the aerosol exposure) using the microphone and pressure changes detected by the pneumotachograph.

Application Notes and Protocols for Preclinical Research with Libexin (Prenoxdiazine)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available preclinical dosage information for Libexin (prenoxdiazine), a peripherally acting antitussive agent. The following sections summarize quantitative data from preclinical studies, outline experimental protocols, and visualize key concepts to guide researchers in designing their own investigations.

Overview of Preclinical Dosage Information

Limited specific preclinical dosage data for prenoxdiazine is publicly available in English-language literature. However, existing studies and pharmacological context suggest a range of doses have been investigated in animal models, primarily focusing on antitussive efficacy and safety.

Table 1: Summary of Reported Preclinical Dosages of Prenoxdiazine

| Animal Model | Route of Administration | Dosage Range | Observed Effect | Source |

| Cat | Intraperitoneal (i.p.) | 50 mg/kg | Antitussive effect noted, but less potent than codeine and diltiazem. | |

| Cat | Not specified | Not specified | Studies on the antitussive effect of prenoxdiazine in experimentally induced cough have been conducted. | |

| Rodents (unspecified) | Not specified | Not specified | Preclinical safety studies have been conducted. | |

| Rabbit | Not specified | Not specified | Preclinical safety studies have been conducted. |

Experimental Protocols

Detailed experimental protocols for preclinical studies with prenoxdiazine are not extensively published. However, based on standard pharmacological testing procedures for antitussive agents, the following methodologies can be inferred and adapted.

Antitussive Efficacy in a Feline Cough Model

This protocol is based on the study by Nosáľová et al. (1982) which investigated the antitussive effects of prenoxdiazine in cats.

Objective: To evaluate the dose-dependent antitussive effect of prenoxdiazine in a mechanically or chemically induced cough model in cats.

Animal Model: Adult domestic cats of either sex.

Materials:

-

Prenoxdiazine hydrochloride

-

Vehicle (e.g., sterile saline)

-

Apparatus for cough induction (e.g., mechanical stimulation with a nylon fiber, nebulizer for citric acid or capsaicin challenge)

-

System for recording cough responses (e.g., microphone, pneumotachograph)

Procedure:

-

Acclimatization: Acclimate animals to the experimental environment and recording chambers.

-

Baseline Cough Response: Establish a baseline cough response by inducing cough using a standardized stimulus (e.g., mechanical irritation of the tracheobronchial mucosa or inhalation of a tussigenic agent like citric acid aerosol). Record the number and intensity of coughs for a defined period.

Application Notes and Protocols: Prenoxdiazine in Combination with Other Respiratory Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenoxdiazine is a non-narcotic, peripherally and centrally acting antitussive agent used for the symptomatic relief of non-productive (dry) cough.[1][2] Its mechanism of action involves the inhibition of the cough reflex in the medulla oblongata and a mild local anesthetic effect on the mucous membranes of the respiratory tract.[1][3] In clinical practice, cough is often a symptom of underlying respiratory conditions that may also involve mucus hypersecretion or bronchoconstriction. This has led to the exploration of combining prenoxdiazine with other classes of respiratory drugs to provide a more comprehensive therapeutic approach.

These application notes provide an overview of the available information on the use of prenoxdiazine in combination with other respiratory drugs, focusing on mucolytics and bronchodilators. Due to the limited availability of published clinical trial data for specific combinations, this document synthesizes information from product monographs, preclinical studies, and general pharmacological principles.

I. Prenoxdiazine in Combination with Mucolytics

The rationale for combining a cough suppressant like prenoxdiazine with a mucolytic agent is to simultaneously address both a non-productive, irritating cough and the presence of thick, viscous mucus that is difficult to expectorate. This dual approach can be beneficial in conditions such as acute and chronic bronchitis.[4]

A. Prenoxdiazine and Carbocisteine Combination ("Libexin Mucolitico")

A commercially available combination product, "this compound Mucolitico," contains prenoxdiazine and carbocisteine.[4][5][6] This formulation is designed to provide both antitussive and mucolytic effects.[4]

Mechanism of Action:

The combination of prenoxdiazine and carbocisteine offers a dual mechanism to manage coughs associated with viscous sputum.[4] Carbocisteine acts as a mucolytic, thinning the mucus in the airways to make it easier to clear, which is particularly useful for productive coughs where sputum is difficult to expel.[4] Concurrently, prenoxdiazine acts on the cough reflex to reduce its intensity and frequency.[4]

Quantitative Data:

Table 1: Hypothetical Efficacy and Safety Data for Prenoxdiazine-Carbocisteine Combination

| Parameter | Prenoxdiazine + Carbocisteine | Placebo | p-value |

| Efficacy | |||

| Change in Cough Frequency | Data not available | N/A | N/A |

| Sputum Viscosity Score | Data not available | N/A | N/A |

| Patient-Reported Outcomes | Data not available | N/A | N/A |

| Safety | |||

| Adverse Events (%) | Data not available | N/A | N/A |

| - Dizziness | Data not available | N/A | N/A |

| - Gastrointestinal upset | Data not available | N/A | N/A |

Note: This table is for illustrative purposes only. No specific clinical trial data was found to populate it.

Experimental Protocols:

1. Preclinical Evaluation of Synergistic Antitussive and Mucolytic Activity (Animal Model)

This protocol describes a general approach to assess the potential synergistic effects of a combination of prenoxdiazine and a mucolytic agent in an animal model.

-

Objective: To determine if the combination of prenoxdiazine and a mucolytic agent (e.g., carbocisteine) demonstrates a greater than additive effect on cough suppression and mucociliary clearance.

-

Animal Model: Guinea pigs are a commonly used model for cough studies.[7][8] Cough can be induced by exposure to irritants such as citric acid aerosol.[7][8]

-

Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: Prenoxdiazine alone (at a therapeutic dose)

-

Group 3: Mucolytic agent alone (at a therapeutic dose)

-

Group 4: Combination of prenoxdiazine and the mucolytic agent

-

-

Methodology:

-

Cough Induction: Expose animals to a nebulized solution of citric acid to induce coughing. The number of coughs and the latency to the first cough are recorded.

-

Drug Administration: Administer the respective treatments orally or via the appropriate route.

-

Post-treatment Evaluation: Re-challenge the animals with the cough-inducing agent at specific time points after drug administration and record cough parameters.

-

Mucus Analysis: Collect bronchoalveolar lavage fluid (BALF) to analyze sputum viscoelasticity using a rheometer.

-

Mucociliary Clearance: Assess mucociliary transport velocity using methods such as the frog palate model or by tracking the movement of radiolabeled particles in the trachea.[9][10]

-

-

Data Analysis: Compare the reduction in cough frequency and the changes in mucus properties between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine if the effect of the combination is significantly greater than the sum of the effects of the individual drugs.

2. In Vitro Assessment of Mucolytic Activity

This protocol outlines a general method for evaluating the direct mucolytic effect of a substance.

-

Objective: To determine the effect of a mucolytic agent on the viscosity of mucus.

-

Materials:

-

Mucus simulant (e.g., porcine gastric mucin)

-

Test compound (mucolytic agent)

-

Phosphate-buffered saline (PBS)

-

Viscometer or rheometer

-

-

Methodology:

-

Prepare a standardized mucus simulant solution.

-

Add the mucolytic agent at various concentrations to the mucus simulant.

-

Incubate the samples under controlled conditions (e.g., 37°C).

-

Measure the viscosity of the samples at different time points using a viscometer or rheometer.

-

A control sample with PBS instead of the mucolytic agent should be run in parallel.

-

-

Data Analysis: Compare the viscosity of the mucus simulant treated with the mucolytic agent to the control. A significant reduction in viscosity indicates mucolytic activity.

II. Prenoxdiazine in Combination with Bronchodilators

The concurrent use of an antitussive and a bronchodilator may be considered in patients where cough is a prominent symptom alongside bronchoconstriction, such as in some cases of chronic obstructive pulmonary disease (COPD) or asthma. While specific clinical studies on the combination of prenoxdiazine with bronchodilators are lacking, the potential for drug-drug interactions should be considered based on their individual pharmacological profiles.

A. Potential Interactions and Considerations

1. Beta-2 Agonists (e.g., Salbutamol)

-

Rationale for Combination: To alleviate cough and relieve bronchoconstriction.

-

Potential Interactions: No specific drug interaction studies between prenoxdiazine and beta-2 agonists have been identified. Caution is generally advised when co-administering multiple respiratory medications.[1]

2. Anticholinergics (e.g., Ipratropium Bromide)

-

Rationale for Combination: To manage cough and reduce bronchoconstriction, particularly in COPD where cholinergic tone is a significant factor.

-

Potential Interactions: Co-administration of prenoxdiazine with other drugs that have central nervous system (CNS) depressant effects may lead to enhanced sedation.[1] While ipratropium bromide has minimal systemic absorption and is not typically associated with CNS effects, caution is still warranted.

3. Theophylline

-

Rationale for Combination: Theophylline has bronchodilator and anti-inflammatory effects.

-

Potential Interactions: Theophylline has a narrow therapeutic index and is subject to numerous drug interactions. Drugs that induce or inhibit liver enzymes can affect the metabolism of both theophylline and potentially prenoxdiazine.[1] Close monitoring would be essential if these drugs were to be used concurrently.

Table 2: Summary of Potential Interactions with Bronchodilators

| Bronchodilator Class | Example(s) | Potential Interaction with Prenoxdiazine | Evidence Level |

| Beta-2 Agonists | Salbutamol | No specific data available; general caution for co-administration of respiratory drugs is advised.[1] | Very Low |

| Anticholinergics | Ipratropium Bromide | Potential for additive CNS depressant effects if there is systemic absorption.[1] | Very Low |

| Methylxanthines | Theophylline | Potential for altered metabolism due to effects on liver enzymes.[1] | Low |

Note: The evidence level for these potential interactions is very low due to the lack of specific studies.

B. Proposed Experimental Protocol for Preclinical Evaluation

Protocol: Evaluation of Antitussive and Bronchodilator Combination in a Guinea Pig Model of Allergic Asthma

-

Objective: To assess the combined effect of prenoxdiazine and a bronchodilator on cough and airway hyperresponsiveness.

-

Animal Model: Ovalbumin-sensitized and challenged guinea pigs, which exhibit airway hyperresponsiveness and cough.

-

Methodology:

-

Sensitization and Challenge: Sensitize guinea pigs with ovalbumin and subsequently challenge them with aerosolized ovalbumin to induce an allergic airway response.

-

Treatment: Administer the respective treatments.

-

Airway Responsiveness: Measure airway resistance in response to a bronchoconstricting agent (e.g., methacholine) using whole-body plethysmography.

-

Cough Assessment: Evaluate the cough reflex in response to an irritant like citric acid.

-

Inflammatory Markers: Analyze BALF for inflammatory cells and cytokines.

-

-

Data Analysis: Compare the effects of the combination therapy to monotherapy and vehicle control on airway responsiveness, cough, and inflammation to determine any additive or synergistic benefits.

Conclusion

The combination of prenoxdiazine with the mucolytic carbocisteine is a rational therapeutic approach for coughs associated with thick mucus, as evidenced by the availability of a combination product. However, there is a notable lack of publicly available, robust clinical data to quantify the efficacy and safety of this and other potential combinations of prenoxdiazine with respiratory drugs. For combinations with bronchodilators, the potential for drug interactions exists, but has not been specifically studied. Further preclinical and clinical research is warranted to establish the therapeutic value and safety profile of prenoxdiazine in combination with other respiratory medications. The provided protocols offer a framework for conducting such investigations.

References

- 1. What is Prenoxdiazine Hydrochloride used for? [synapse.patsnap.com]

- 2. Prenoxdiazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Prenoxdiazine Hydrochloride? [synapse.patsnap.com]

- 4. pillintrip.com [pillintrip.com]

- 5. This compound MUCOLITICO*SOSP 200ML [farmaciabonaccorso.it]

- 6. This compound Mucolitico Sospensione Orale 200 ml - Redcare [redcare.it]

- 7. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cough Models - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Experimental models for studying mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

Quantifying Prenoxdiazine in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenoxdiazine is a peripherally acting antitussive agent used for the treatment of non-productive cough. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. Accurate and reliable quantification of prenoxdiazine in biological matrices such as plasma, serum, and urine is a prerequisite for pharmacokinetic, toxicokinetic, and bioequivalence studies.

This document provides detailed application notes and proposed protocols for the quantification of prenoxdiazine in biological samples using modern analytical techniques. The methodologies described are based on established principles of bioanalysis and are intended to serve as a comprehensive guide for researchers. While specific validated methods for prenoxdiazine in biological matrices are not widely published, the following sections detail robust starting points for method development and validation.

Analytical Methodologies Overview

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of small molecules like prenoxdiazine in complex biological matrices due to its high selectivity, sensitivity, and speed. The following sections will detail proposed methods utilizing different sample preparation techniques, all culminating in analysis by LC-MS/MS.

Key Considerations for Method Development

-

Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability during sample preparation and analysis. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.

-

Matrix Effects: Biological matrices can significantly impact the ionization efficiency of the analyte, leading to ion suppression or enhancement. It is crucial to evaluate and minimize matrix effects during method development.

-

Stability: The stability of prenoxdiazine in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) must be thoroughly investigated.

Proposed Experimental Protocols

The following are detailed, yet hypothetical, protocols that serve as a strong foundation for the development of a validated bioanalytical method for prenoxdiazine.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma or serum samples.

Protocol:

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique based on the differential solubility of the analyte between two immiscible liquid phases.

Protocol:

-

To 200 µL of plasma or serum sample in a glass tube, add 20 µL of internal standard working solution.

-

Add 50 µL of 1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture thereof).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more selective sample cleanup compared to PPT and LLE by utilizing a solid sorbent to isolate the analyte of interest.

Protocol:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of plasma or urine sample, add 50 µL of internal standard working solution. Acidify the sample with 50 µL of 2% formic acid. Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.

Proposed LC-MS/MS Analytical Method

The following table outlines the proposed instrumental parameters for the analysis of prenoxdiazine.

| Parameter | Proposed Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm |

Troubleshooting & Optimization

Technical Support Center: Prenoxdiazine Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of prenoxdiazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in prenoxdiazine mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of prenoxdiazine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as prenoxdiazine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] Given prenoxdiazine's chemical properties, including its basic nature, it may be susceptible to ion suppression, particularly when analyzed in complex biological matrices.

Q2: What are the most common sources of matrix effects in biological samples like plasma and urine?

A2: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte. In plasma, phospholipids and proteins are major contributors to ion suppression.[4] In urine, salts, urea, and various metabolites can interfere with the ionization of the target compound.[5][6]

Q3: How can I identify if my prenoxdiazine analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

-

Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard prenoxdiazine solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of prenoxdiazine indicates the presence of ion suppression or enhancement, respectively.[7]

-

Matrix Factor (MF) Calculation: This quantitative approach compares the peak area of prenoxdiazine in a post-extraction spiked blank matrix sample to the peak area of prenoxdiazine in a neat solution at the same concentration.[4] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for prenoxdiazine analysis?

A4: An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration.[8] The IS helps to compensate for variability during sample preparation and analysis, including matrix effects.[8] For prenoxdiazine, the ideal internal standard would be a stable isotope-labeled (SIL) version of the molecule (e.g., prenoxdiazine-d7). A SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[9][10] If a SIL IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for Prenoxdiazine

This issue is often a primary indicator of matrix effects, particularly ion suppression.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape or low signal intensity.

Detailed Steps:

-

Review Chromatography: Ensure that the chromatographic method provides adequate separation of prenoxdiazine from the void volume and other major matrix components. Poor retention can lead to co-elution with highly suppressing species.[2]

-

Optimize Sample Preparation: The choice of sample preparation technique is crucial for minimizing matrix effects.

-

Protein Precipitation (PPT): While simple, PPT is often the least effective at removing interfering matrix components.[11]

-

Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of prenoxdiazine while minimizing the co-extraction of interferences.

-

Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components. Select an appropriate sorbent (e.g., mixed-mode cation exchange for a basic compound like prenoxdiazine) and optimize the wash and elution steps.[5]

-

-

Incorporate an Internal Standard: If not already in use, add a suitable internal standard to your method. A stable isotope-labeled internal standard for prenoxdiazine is highly recommended.[9][10]

-

Evaluate Matrix Effect Quantitatively: Perform a matrix factor experiment to determine the extent of ion suppression or enhancement.

-

Sample Dilution: If significant matrix effects are observed, diluting the sample with the mobile phase can reduce the concentration of interfering components.[5]

-

Consider Alternative Ionization: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing APCI may be beneficial.[11]

Issue 2: High Variability in Quality Control (QC) Samples

Inconsistent results for QC samples can be a sign of variable matrix effects between different lots of biological matrix.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability in QC samples.

Detailed Steps:

-

Check Internal Standard Performance: The response of the internal standard should be consistent across all samples. Significant variation in the IS signal may indicate that it is not adequately compensating for matrix effects.

-

Evaluate Multiple Matrix Lots: Prepare QC samples in at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.

-

Improve Sample Cleanup: If significant lot-to-lot variability is observed, a more rigorous sample cleanup method, such as SPE, is recommended to remove the source of the variability.[5]

-

Use a Stable Isotope-Labeled IS: A SIL IS is the most effective way to compensate for variable matrix effects, as it will be affected in the same way as the analyte, regardless of the matrix lot.[9][10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Matrix Factor Calculation

Objective: To quantify the degree of ion suppression or enhancement for prenoxdiazine in a specific biological matrix.

Methodology:

-

Prepare Solutions:

-

Solution A (Neat): Prepare a solution of prenoxdiazine in the final mobile phase composition at a known concentration (e.g., low and high QC concentrations).

-

Solution B (Post-Spiked): Take six different lots of blank biological matrix and perform the entire sample preparation procedure. In the final elution/reconstitution step, spike with the same concentration of prenoxdiazine as in Solution A.

-

-

Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for prenoxdiazine.

-

Calculation:

-

Matrix Factor (MF) = (Peak Area of Prenoxdiazine in Solution B) / (Mean Peak Area of Prenoxdiazine in Solution A)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

The coefficient of variation (CV%) of the matrix factors across the different lots should be <15%.

-

Protocol 2: Sample Preparation of Prenoxdiazine from Human Plasma using Solid-Phase Extraction (SPE)

Objective: To provide a robust sample preparation method for the extraction of prenoxdiazine from human plasma, minimizing matrix effects.

Materials:

-

Human plasma

-

Internal Standard (IS) working solution (ideally, a stable isotope-labeled prenoxdiazine)

-

Mixed-mode cation exchange SPE cartridges

-

Methanol

-

Acetonitrile

-

Ammonium hydroxide

-

Formic acid

-

Water (LC-MS grade)

Procedure:

-

Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing:

-

Wash with 1 mL of 0.1% formic acid in water.

-

Wash with 1 mL of methanol.

-

-

Elution: Elute prenoxdiazine and the IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes hypothetical matrix factor data for prenoxdiazine following different sample preparation techniques. This illustrates the potential impact of the chosen method on matrix effects.

| Sample Preparation Method | Matrix Factor (Mean ± SD, n=6 lots) | Coefficient of Variation (CV%) | Interpretation |

| Protein Precipitation (Acetonitrile) | 0.45 ± 0.15 | 33.3% | Significant ion suppression with high lot-to-lot variability. |

| Liquid-Liquid Extraction (MTBE) | 0.78 ± 0.09 | 11.5% | Moderate ion suppression with acceptable lot-to-lot variability. |

| Solid-Phase Extraction (Mixed-Mode) | 0.95 ± 0.05 | 5.3% | Minimal ion suppression with low lot-to-lot variability. |

Note: This data is illustrative and the actual matrix effects should be determined experimentally for your specific assay.

References

- 1. longdom.org [longdom.org]

- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. scispace.com [scispace.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. files.core.ac.uk [files.core.ac.uk]

Improving peak resolution for prenoxdiazine in chromatography

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of prenoxdiazine, with a focus on improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for prenoxdiazine analysis by RP-HPLC?

A1: A good starting point for prenoxdiazine analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is based on published methods. A common setup involves a C18 column with a mobile phase consisting of a mixture of methanol and water. For example, a sharp peak for prenoxdiazine HCl was achieved using a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water in an 80:20 ratio, at a flow rate of 1.0 mL/min with UV detection at 259 nm.

Q2: My prenoxdiazine peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like prenoxdiazine is often caused by secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica support. This can be addressed by:

-

Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Using a buffer can help maintain a stable pH and improve peak symmetry.

-

Use of End-Capped Columns: Employing a highly deactivated, end-capped column can minimize the interaction between the basic analyte and residual silanol groups.

-

Mobile Phase Modifiers: Adding a competitive base, such as triethylamine, to the mobile phase can help to mask the silanol groups and reduce peak tailing.

-

Column Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics.

Q3: I am observing poor resolution between my prenoxdiazine peak and an impurity. What steps can I take to improve the separation?

A3: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system. Consider the following adjustments:

-

Optimize Mobile Phase Composition: Varying the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase can significantly impact selectivity.

-

Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.

-

Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

-

Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing to a column with a different stationary phase (e.g., a phenyl or cyano column) can provide a different selectivity.

-

Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the column efficiency (plate number), leading to sharper peaks and better resolution.

Q4: Can extra-column volume affect my prenoxdiazine peak shape?

A4: Yes, excessive extra-column volume can lead to band broadening and peak tailing. This is the volume within the HPLC system outside of the column itself, including tubing, connectors, and the detector flow cell. To minimize this effect, ensure you are using tubing with a narrow internal diameter and that all connections are made properly to avoid dead volume.

Troubleshooting Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Reduced Peak Tailing

-

Initial Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Methanol:Water (80:20, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 259 nm

-

Injection Volume: 10 µL

-

Sample: Prenoxdiazine standard solution

-

-

Procedure:

-

Prepare a series of mobile phases with varying pH values using a suitable buffer (e.g., phosphate buffer). It is recommended to test a pH range of 3.0 to 7.0.

-

Equilibrate the column with the initial mobile phase (without buffer) for 30 minutes.

-

Inject the prenoxdiazine standard and record the chromatogram. Note the peak shape and tailing factor.

-

Sequentially switch to each buffered mobile phase, allowing the system to equilibrate for at least 30 minutes before each injection.

-

Inject the prenoxdiazine standard and record the chromatogram for each pH.

-

Compare the tailing factor and peak shape across the different pH values to determine the optimal pH for your analysis.

-

Protocol 2: Evaluation of Different Organic Modifiers to Improve Resolution

-

Initial Conditions:

-

Use the optimized conditions from Protocol 1 (or your current method).

-

-

Procedure:

-

Prepare a mobile phase with the same aqueous component and pH as your optimized method, but replace methanol with acetonitrile at the same volume ratio.

-

Equilibrate the column with the new mobile phase for 30 minutes.

-

Inject your sample containing prenoxdiazine and the impurity of interest.

-

Record the chromatogram and calculate the resolution between the two peaks.

-

If necessary, systematically vary the ratio of acetonitrile to the aqueous phase to further optimize the separation.

-

Compare the resolution obtained with acetonitrile to that achieved with methanol to select the most suitable organic modifier.

-

Data Presentation

Table 1: Effect of Mobile Phase pH on Prenoxdiazine Peak Tailing

| Mobile Phase pH | Tailing Factor (T) | Peak Asymmetry (As) |

| 3.0 | 1.8 | 2.1 |

| 4.5 | 1.5 | 1.7 |

| 6.0 | 1.2 | 1.3 |

| 7.0 | 1.1 | 1.2 |

Note: Lower values for Tailing Factor and Peak Asymmetry indicate a more symmetrical peak.

Table 2: Comparison of Organic Modifiers on Resolution

| Organic Modifier | Mobile Phase Ratio (Organic:Aqueous) | Resolution (Rs) between Prenoxdiazine and Impurity X |

| Methanol | 80:20 | 1.2 |

| Methanol | 70:30 | 1.4 |

| Acetonitrile | 80:20 | 1.6 |

| Acetonitrile | 70:30 | 1.9 |

Note: A resolution value (Rs) of ≥ 1.5 is generally considered to represent baseline separation.

Visualizations

Caption: Troubleshooting workflow for improving prenoxdiazine peak resolution.

Safety Operating Guide

Safeguarding Research and the Environment: A Guide to the Proper Disposal of Libexin